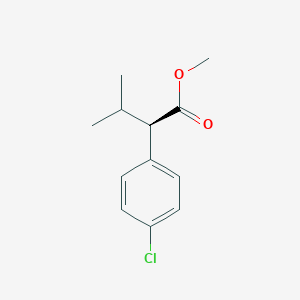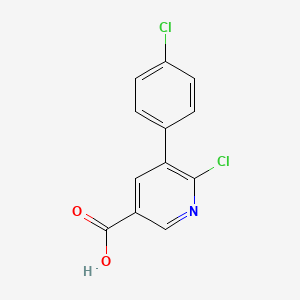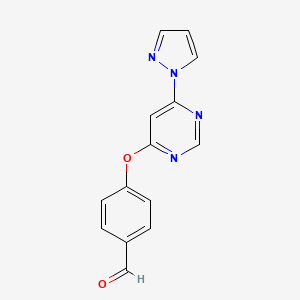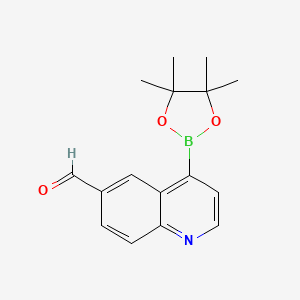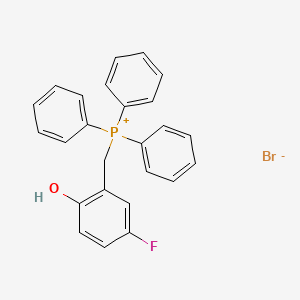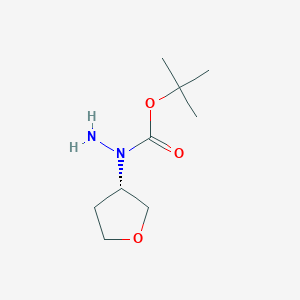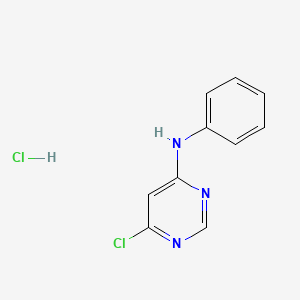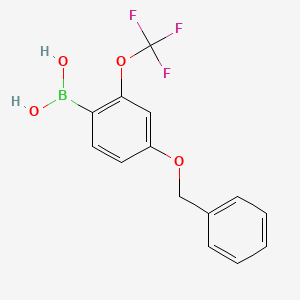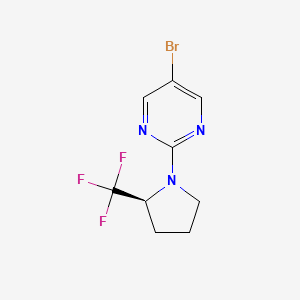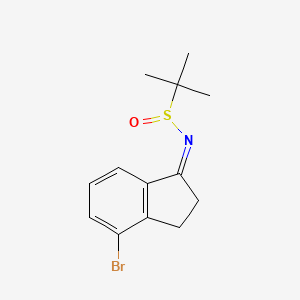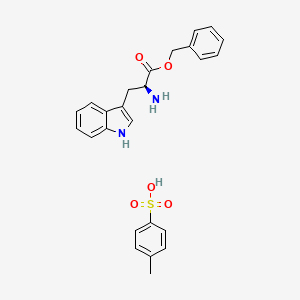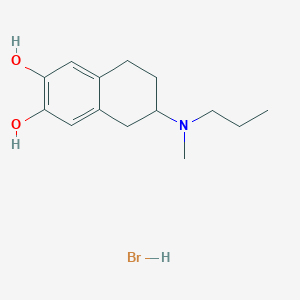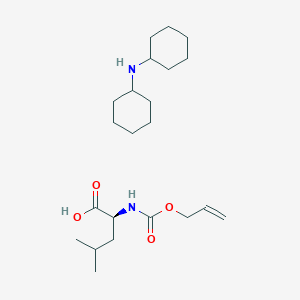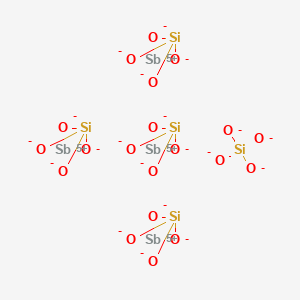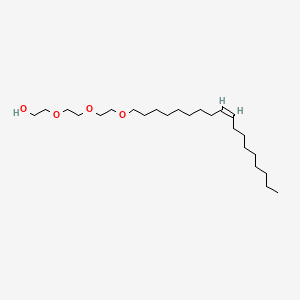
Oleth-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oleth-3 is a chemical compound with the molecular formula C20H40O4. It is also known by its systematic name, this compound. This compound is characterized by its long hydrophobic tail and hydrophilic head, making it a surfactant. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oleth-3 typically involves the reaction of oleyl alcohol with ethylene oxide. The process can be summarized as follows:
Starting Material: Oleyl alcohol (Z)-9-octadecen-1-ol.
Reaction with Ethylene Oxide: Oleyl alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide (KOH), to form the desired product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where oleyl alcohol and ethylene oxide are continuously fed into the reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Oleth-3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethers or esters, depending on the nucleophile used.
科学的研究の応用
Oleth-3 has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents due to its surfactant properties.
作用機序
The mechanism of action of Oleth-3 is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic substances in aqueous environments. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water.
類似化合物との比較
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the long hydrophobic tail.
Triethylene glycol monomethyl ether: Contains a shorter hydrophobic tail and different functional groups.
Polyethylene glycol (PEG): A polymer with varying chain lengths, used in similar applications but with different properties.
Uniqueness
Oleth-3 is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, making it particularly effective as a surfactant. Its structure allows it to interact with both hydrophobic and hydrophilic substances, making it versatile in various applications.
特性
分子式 |
C24H48O4 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9- |
InChIキー |
KGULFLCOPRYBEV-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCOCCOCCO |
正規SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


